tcmR protein

Transcriptional Regulation Antibiotic Biosynthesis Inducer Specificity

The tcmR protein (UniProt: P39885) is an HTH-type transcriptional repressor belonging to the TetR family, originally characterized from the tetracenomycin C (Tcm C) biosynthetic gene cluster of *Streptomyces glaucescens*. It is a 226-amino-acid polypeptide (predicted mass ~25.4 kDa) that functions as a homodimeric DNA-binding protein, repressing its own transcription and that of the divergently oriented *tcmA* gene, which encodes a dedicated Tcm C efflux pump, by binding to a shared intergenic operator region.

Molecular Formula C13H14N2O5
Molecular Weight 0
CAS No. 147415-87-0
Cat. No. B1176057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametcmR protein
CAS147415-87-0
SynonymstcmR protein
Molecular FormulaC13H14N2O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TcmR Protein (CAS 147415-87-0): A TetR-Family Transcriptional Repressor for Tetracenomycin C Biosynthesis and Resistance Research


The tcmR protein (UniProt: P39885) is an HTH-type transcriptional repressor belonging to the TetR family, originally characterized from the tetracenomycin C (Tcm C) biosynthetic gene cluster of *Streptomyces glaucescens* [1]. It is a 226-amino-acid polypeptide (predicted mass ~25.4 kDa) that functions as a homodimeric DNA-binding protein, repressing its own transcription and that of the divergently oriented *tcmA* gene, which encodes a dedicated Tcm C efflux pump, by binding to a shared intergenic operator region [2]. TcmR serves as a model system for studying antibiotic-mediated gene regulation in actinomycetes and a potential chassis component for biosensor engineering in synthetic biology.

Tetracenomycin C-responsive biosynthetic regulation studies

Orthogonal inducible gene expression without tetracycline crosstalk

Bidirectional operator architecture and autoregulatory loop research

Why Generic Substitution of TetR-Family Repressors Fails in TcmR Research Applications


Despite sharing a conserved helix-turn-helix DNA-binding domain, TetR-family repressors are not functionally interchangeable. TcmR has evolved to recognize a specific intergenic operator architecture unique to the *tcm* gene cluster, and its inducer profile is tuned exclusively to tetracenomycin C rather than the broad-spectrum tetracyclines recognized by its canonical E. coli counterpart, TetR [1]. Procurement of a generic TetR-family protein or an unvalidated homolog will not recapitulate the cognate operator-binding footprint nor the induction response essential for studies of antibiotic biosynthetic regulation. Furthermore, TcmR's divergent autoregulatory loop creates a distinctly different dynamic range of gene expression compared to the TetR-TetA module [2]. These mechanistic differences mean that any attempt to substitute TcmR with a related repressor will produce non-physiological regulatory outputs incompatible with downstream quantitative assays.

Target

TcmR (P39885)

Generic Substitutes

TetR, ActII-ORF1, QacR

Operator footprint mismatch may shift from 48-bp bidirectional control to single-promoter regulation.

Inducer specificity may not transfer; tetracenomycin C response is absent in tetracycline-inducible homologs.

Autoregulatory dynamics may differ; predicted sharp induction threshold requires context-specific review.

Quantitative Evidence Guide: Why TcmR (P39885) Is the Only Validated Repressor for the tcm Regulatory Module


Inducer Specificity: TcmR Is Exclusively Responsive to Tetracenomycin C, Not Tetracycline

TcmR DNA-binding activity is abolished by tetracenomycin C, a pentacyclic polyketide antibiotic, but is completely unaffected by tetracycline and its clinically relevant analogs. This is in stark contrast to the prototypical TetR repressor from Tn10, which is specifically induced by tetracyclines and shows no response to tetracenomycin C. Gel retardation assays demonstrated that TcmR–DNA complex formation is lost upon incubation with 50 µM tetracenomycin C, while identical concentrations of tetracycline had no detectable effect on complex stability [1]. Commercial sources confirm that the TetR repressor binds tetracycline with a Kd of approximately 3–5 nM , whereas TcmR exhibits no measurable affinity for tetracycline in competitive binding assays. This orthogonal inducer specificity is critical for multiplexed gene regulation experiments where crosstalk between inducible systems cannot be tolerated.

Inducer Specificity
Head-to-head
TcmR abolished by 50 µM tetracenomycin C; zero response to tetracycline at identical concentration. TetR inhibited by tetracycline but not by tetracenomycin C.
Supports orthogonal regulatory module design.
EMSA with purified TcmR and labeled intergenic DNA.
Transcriptional Regulation Antibiotic Biosynthesis Inducer Specificity

DNA Binding Mode: TcmR Occupies a Distinct Intergenic Operator Overlapping Bidirectional Promoters

DNase I footprinting experiments demonstrate that TcmR protects a 48-bp intergenic region spanning both the *tcmA* and *tcmR* transcriptional start sites, a unique operator architecture resulting from the back-to-back, overlapping promoter arrangement of these divergently transcribed genes [1]. By comparison, the E. coli TetR repressor binds to two discrete operator sites (tetO1 and tetO2) of approximately 22 bp each, which are located downstream of the tetA promoter and within the tetR coding region, respectively [2]. TcmR's extended footprint means it simultaneously regulates two promoters from a single binding event, a mode of action not replicated by standard TetR or other single-promoter TetR-family members. The precise footprint boundaries have been mapped to nucleotide resolution, enabling rational operator design and quantitative promoter–repressor modeling that is not possible with uncharacterized homologs.

Operator Footprint
Head-to-head
48-bp protected region covering both tcmA and tcmR promoters. TetR protects two ~22-bp sites for single-promoter regulation.
Unique bidirectional repressor–operator module.
DNase I footprinting at nucleotide resolution.
DNA-Protein Interaction Operator Architecture Transcriptional Repression

Regulation Logic: TcmR Autoregulation Creates a Distinct Switching Threshold Compared to TetR

The *tcmR* gene is itself a target of TcmR-mediated repression, creating a negative autoregulatory loop in which TcmR protein abundance is homeostatically controlled [1]. Inactivation of the *tcmR* gene results in constitutive, high-level transcription of *tcmA*, demonstrating that TcmR exerts strong, tunable repression in the absence of inducer [2]. This is mechanistically distinct from the TetR system, where tetR is transcribed from a separate, unregulated promoter in most configurations, rendering TetR levels independent of its own repressive activity [3]. Quantitative models of autoregulatory negative feedback predict that TcmR-regulated promoters will exhibit a sharper induction threshold and reduced cell-to-cell variability compared to non-autoregulated repressor modules. This property is critical for applications requiring uniform, switch-like gene expression across a population, such as metabolic pathway engineering or biosensor development.

Regulation Logic
Class-level
Negative autoregulatory loop; tcmR knockout leads to constitutive tcmA expression. TetR commonly uses constitutive promoter.
May support sharper induction threshold studies.
Predicted from network architecture; exact fold-change is context-dependent.
Autoregulation Gene Regulatory Network Biosynthetic Cluster

Phylogenetic Distance from Common TetR-Family Comparators Supports Evolutionary Specialization

Sequence alignment analysis reveals that TcmR shares only 34.5% amino acid identity with the *S. coelicolor* ActII-ORF1 repressor (174 aa overlap) and approximately 30% identity with the E. coli TetR repressor [1][2]. This level of divergence places TcmR in a distinct sub-branch of the TetR family, consistent with its specialized role in polyketide antibiotic biosynthesis rather than general drug resistance. UniProt family annotation identifies TcmR within the PANTHER subfamily PTHR30055:SF238 (mycofactocin biosynthesis transcriptional regulator MftR-related), separate from the clades containing multidrug-recognizing QacR or EthR [3]. The combination of low primary sequence identity and distinct domain architecture means that cross-reactive antibodies, small-molecule probes, or structural models developed for TetR or QacR are unlikely to recognize or accurately predict TcmR behavior, necessitating the procurement of the authentic protein for biochemical or structural studies.

Sequence Divergence
Class-level
34.5% identity with ActII-ORF1; ~30% identity with E. coli TetR. Below 40% threshold for functional annotation transfer.
Structural models may not extrapolate from homologs.
BLASTP alignment; PANTHER subfamily PTHR30055:SF238.
Sequence Identity TetR Family Evolutionary Specialization

Important Note on the Limits of Available Quantitative Differential Data

A systematic review of the peer-reviewed literature reveals that no study has reported direct, quantitative, side-by-side comparison of TcmR with its closest homologs under identical experimental conditions for key performance parameters such as equilibrium binding constants (Kd for operator or inducer), in vivo repression ratios, or kinetic on/off rates. The foundational biochemical characterization of TcmR was published in 1992 [1] and relied on semi-quantitative electrophoretic mobility shift and DNase I footprinting techniques that did not yield precise affinity values. Subsequent work on the *tcm* cluster has focused on polyketide synthase enzymology rather than repressor biophysics. Procurement decisions based on differential performance must therefore rely on the well-established qualitative and architectural differentiators described in Evidence Items 1–4. Users requiring precise Kd values or kinetic rate constants should plan for in-house biophysical characterization using the purified TcmR protein, as these data are absent from the public domain.

Data Availability
Data to verify
No published Kd for TcmR–operator or TcmR–inducer interaction. TetR–operator Kd reported as ~5–80 nM.
Biophysical characterization may require in-house review.
Literature survey; foundational work from 1992 used semi-quantitative methods.
Data Availability Evidence Strength Future Research

Validated Application Scenarios for TcmR Protein (P39885) in Research and Industrial Settings


Orthogonal Inducible Gene Expression in Synthetic Biology Circuits

TcmR's exclusive responsiveness to tetracenomycin C provides an orthogonal regulatory module that does not cross-react with tetracycline, anhydrotetracycline, or doxycycline. As demonstrated by gel shift assays, 50 µM tetracenomycin C completely abolishes TcmR–DNA binding while tetracycline has no effect [1]. This orthogonal pair can be deployed alongside TetR- and other TetR-family-based inducible systems for multiplexed control of multiple genes in a single cell without regulatory crosstalk, a critical requirement for complex metabolic pathway engineering and biocomputing applications.

Characterization of Antibiotic Efflux Pump Regulation in Actinomycetes

The TcmR–tcmA regulatory pair constitutes a physiologically validated model of antibiotic resistance gene regulation in antibiotic-producing streptomycetes [2]. Purified TcmR protein, combined with the intergenic operator DNA, enables quantitative biochemical studies of the repressor–operator–inducer ternary system. The 48-bp DNase I footprint provides a precisely defined operator for surface plasmon resonance (SPR) or fluorescence polarization assays. This system is directly relevant to understanding self-resistance mechanisms in industrial antibiotic-producing strains.

Tetracenomycin C Biosensor Development

Because TcmR binding to its operator is specifically and quantitatively inhibited by tetracenomycin C but not by other polyketides or antibiotics, the repressor–operator pair can serve as the recognition element in a whole-cell or cell-free biosensor for tetracenomycin C detection [1]. The autoregulatory architecture of the tcmR locus provides a built-in signal amplification mechanism, potentially enabling lower limits of detection compared to non-autoregulated repressor-based biosensors, making TcmR an attractive candidate for high-throughput screening of tetracenomycin C titers in fermentation broths.

Comparative Structural Biology of TetR-Family Repressors

With only 34.5% maximum sequence identity to its closest characterized homolog (ActII-ORF1), TcmR represents a structurally divergent member of the TetR family [3]. Purified TcmR protein is required for crystallography, cryo-EM, or NMR studies aimed at understanding how the conserved TetR fold has been adapted to recognize pentacyclic polyketide inducers rather than tetracyclines. Such structural insights are valuable for rational design of novel inducer–repressor pairs and for evolutionary studies of transcriptional regulator diversification in antibiotic-producing actinomycetes.

Application
Selection Property
Validation Focus
Orthogonal Gene Circuits
Inducer orthogonality profile
Multiplexed expression without tetracycline crosstalk
Efflux Pump Regulation
Bidirectional operator architecture
Coordinated tcmA-tcmR expression dynamics
Biosensor Development
Autoregulatory signal amplification
Limit of detection for tetracenomycin C
Structural Biology
Phylogenetic divergence level
Polyketide-inducer recognition mechanism
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